Kielcorin
Overview
Description
Preparation Methods
Kielcorin can be synthesized through various synthetic routes. One common method involves the reaction of appropriate compounds such as amino acids with suitable reagents like acids or acid anhydrides . The reaction conditions, including temperature, reaction time, and chemical environment, must be carefully controlled to ensure high yield and purity . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Kielcorin undergoes several types of chemical reactions, including:
Substitution: This compound can undergo substitution reactions with various nucleophiles or electrophiles, depending on the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents like methanol, dichloromethane, and dimethyl sulfoxide, as well as catalysts and specific temperature and pressure settings . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Kielcorin has a wide range of scientific research applications, including:
Mechanism of Action
Kielcorin exerts its effects through various mechanisms. Its antibacterial activity is attributed to its ability to inhibit bacterial growth and disrupt bacterial cell walls . The anti-inflammatory activity is due to the inhibition of respiratory burst activities in neutrophils, reducing the production of reactive oxygen species . The hepatoprotective activity involves the prevention of lipid peroxidation and cell death in hepatocytes, protecting liver cells from damage .
Comparison with Similar Compounds
Kielcorin is unique among xanthone derivatives due to its specific chemical structure and biological activities. Similar compounds include other xanthones like mangiferin, α-mangostin, and γ-mangostin . These compounds share some structural similarities with this compound but differ in their specific functional groups and biological activities . This compound’s unique combination of antibacterial, anti-inflammatory, and hepatoprotective activities sets it apart from other xanthones .
Biological Activity
Kielcorin, a compound classified as a xanthonolignoid, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its cytotoxic effects, antimicrobial properties, and hepatoprotective activity.
Chemical Structure and Synthesis
This compound is derived from the oxidative coupling of 2,3-dihydroxy-4-methoxyxanthone and coniferyl alcohol. The structural elucidation of this compound has been performed using NMR techniques, revealing its isomeric forms, particularly trans-(+)-kielcorin B and trans-(*)-isothis compound B. The synthesis process has been documented in detail, emphasizing the importance of the xanthone skeleton in conferring biological activity .
Cytotoxic Activity
This compound exhibits low cytotoxicity against various cancer cell lines. In a study evaluating its effects on human leukemia HL-60 cells, this compound demonstrated an IC50 value indicating moderate cytotoxic potential. The structure-activity relationship suggests that modifications to the xanthone structure can significantly influence its cytotoxic effects. For instance, the presence of hydroxyl groups was found to enhance cytotoxicity, while certain structural alterations reduced it .
Compound | IC50 (μM) | Cell Line |
---|---|---|
This compound | 12.5 | HL-60 |
Trans-(+)-kielcorin B | 10.1 | HL-60 |
Trans-(*)-isothis compound B | 15.0 | HL-60 |
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various pathogens. In particular, it was effective against methicillin-resistant Staphylococcus aureus (EMRSA-16) with a minimum inhibitory concentration (MIC) of 32 mg/L. This activity is attributed to the phenolic hydroxyl groups present in its structure, which are known to play a critical role in inhibiting microbial proliferation .
Pathogen | MIC (mg/L) |
---|---|
EMRSA-16 | 32 |
Cladosporium cucumerinum | 16 |
Hepatoprotective Activity
Research into the hepatoprotective effects of this compound indicates that it may protect liver cells from damage induced by various toxic agents. A study focused on the protective effects of xanthonolignoids revealed that this compound could mitigate hepatotoxicity in animal models when administered prior to exposure to liver-damaging substances. This suggests potential therapeutic applications for liver-related disorders .
Case Studies and Clinical Implications
A case study approach has been employed to explore the practical implications of this compound's biological activities in clinical settings. These studies highlight its potential as a complementary treatment in oncology and infectious diseases, emphasizing the need for further research to fully understand its mechanisms and efficacy .
Properties
IUPAC Name |
(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydro-[1,4]dioxino[2,3-c]xanthen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O8/c1-28-17-9-12(7-8-15(17)26)21-19(11-25)31-24-22-14(10-18(29-2)23(24)32-21)20(27)13-5-3-4-6-16(13)30-22/h3-10,19,21,25-26H,11H2,1-2H3/t19-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBDQYXCSFVISO-TZIWHRDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C4C(=CC(=C3O2)OC)C(=O)C5=CC=CC=C5O4)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C4C(=CC(=C3O2)OC)C(=O)C5=CC=CC=C5O4)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.